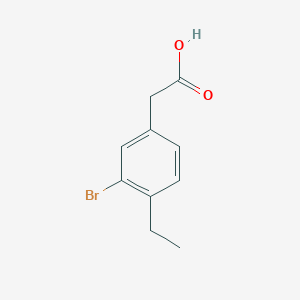

2-(3-Bromo-4-ethylphenyl)acetic acid

Description

Contextualizing Phenylacetic Acid Derivatives in Contemporary Chemical Research

Phenylacetic acid and its derivatives represent a highly versatile and important class of compounds in modern organic chemistry. The basic structure, consisting of a phenyl ring attached to an acetic acid moiety, serves as a foundational scaffold for a vast array of more complex molecules. In contemporary research, these derivatives are recognized as crucial building blocks, or synthons, for constructing molecules with specific biological or material properties. The incorporation of a phenylacetic acid framework can bestow novel biological activities and provide opportunities for patentable new chemical entities. The flexibility of the phenyl ring allows for various substitutions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to achieve desired interactions with biological targets or to optimize its chemical reactivity for further synthesis.

Significance of Substituted Phenylacetic Acids in Medicinal and Agrochemical Chemistry

The strategic modification of the phenylacetic acid scaffold has led to the development of numerous commercially significant compounds in both medicine and agriculture. The position and nature of substituents on the phenyl ring are critical in determining the molecule's function.

In medicinal chemistry, substituted phenylacetic acids are famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac and Felbinac. These compounds derive their therapeutic effect from the specific arrangement of substituents on the phenylacetic acid core. Beyond inflammation, research has shown that different substitution patterns can lead to compounds with potential anticancer, antimicrobial, and anticonvulsant activities. For instance, certain derivatives have been investigated for their ability to inhibit cancer cell growth, while others are explored as agonists for nuclear receptors like LXR (Liver X receptor) and PPAR (Peroxisome proliferator-activated receptor) to treat conditions such as atherosclerosis and metabolic disorders. Furthermore, they serve as key intermediates in the synthesis of complex natural products and pharmaceuticals, including the antimitotic agent Combretastatin A-4 and antibiotics like Nocardicin A. nih.govamericanelements.comresearchgate.net

In the agrochemical sector, substituted phenylacetic acids are valuable precursors for creating active ingredients in herbicides and pesticides. The structural modifications allow for the design of molecules that can selectively target biological pathways in weeds or pests, leading to effective crop protection agents.

Academic Research Objectives for 2-(3-Bromo-4-ethylphenyl)acetic Acid

Specific academic research focusing exclusively on this compound is not extensively detailed in publicly available literature. However, based on studies of structurally analogous compounds, its primary research objective can be confidently inferred. The key objective is its application as a specialized chemical intermediate for the synthesis of more complex, high-value molecules.

Therefore, the academic research objectives for this compound center on its utility as a bespoke building block. Researchers would synthesize this compound not as an end-product, but as a crucial stepping stone to access novel, potentially patentable compounds targeted for evaluation in pharmaceutical and agrochemical screening programs.

Chemical Compound Data

Below is a table summarizing key identifiers and properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 380327-10-8 |

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-(3-bromo-4-ethylphenyl)acetic acid |

InChI |

InChI=1S/C10H11BrO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |

InChI Key |

OZYWZVVDEAWNPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of 2 3 Bromo 4 Ethylphenyl Acetic Acid

Established Synthetic Pathways for Analogous Brominated Phenylacetic Acids

The synthesis of brominated phenylacetic acids, including analogs of 2-(3-bromo-4-ethylphenyl)acetic acid, can be approached through several well-established methodologies. These routes often involve the manipulation of the phenylacetic acid scaffold or the construction of the arylacetic acid from precursor molecules.

Regioselective Bromination Approaches of Phenylacetic Acid Scaffolds

Direct bromination of phenylacetic acid or its derivatives via electrophilic aromatic substitution is a fundamental approach. However, achieving specific regioselectivity, such as the 3-bromo-4-ethyl substitution pattern, can be challenging due to the directing effects of the substituents on the aromatic ring. The acetic acid side chain is an ortho-, para-director, while the ethyl group is also an ortho-, para-director.

Controlling the position of bromination often requires careful selection of brominating agents and reaction conditions. For instance, the use of N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst is a common method for the bromination of aromatic compounds. google.com The regioselectivity can be influenced by steric hindrance and the electronic nature of the substituents already present on the phenyl ring. In some cases, a mixture of isomers may be formed, necessitating purification to isolate the desired product. wikipedia.org For example, the bromination of phenylacetic acid with bromine and mercuric oxide yields a mixture of 2- and 4-bromophenylacetic acid, which can be separated by fractional crystallization. wikipedia.org

Recent advancements have focused on developing milder and more selective bromination methods. For example, a combination of trimethylsilyl (B98337) bromide (TMSBr) and sulfoxides with bulky substituents has been shown to achieve high regioselectivity for the para-bromination of phenols. chemistryviews.org This high selectivity is attributed to a potential O–H···S hydrogen bond interaction that favors bromination at the para position. chemistryviews.org While this specific method applies to phenols, it highlights the ongoing research into controlling regioselectivity in bromination reactions. Another approach involves the ipso-bromination of arylboronic acids using reagents like poly-N-bromosulfonamide-melamine (PBBSM), which provides a practical route to aryl bromides. documentsdelivered.com

Grignard Reagent-Based Syntheses for Phenylacetic Acid Derivatives

Grignard reagents are highly versatile intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds. vaia.com The synthesis of phenylacetic acid derivatives can be achieved through the carboxylation of a benzyl (B1604629) Grignard reagent. This process typically involves the reaction of a substituted benzyl halide with magnesium metal to form the Grignard reagent, which is then reacted with carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid. mdma.chchegg.com

For the synthesis of this compound, this would involve the preparation of 1-bromo-2-(bromomethyl)-4-ethylbenzene as the starting material. The reaction of this dibrominated compound with magnesium would preferentially form the Grignard reagent at the more reactive benzylic position, which could then be carboxylated.

The purity of the intermediate alcohol formed in some Grignard reactions is not always critical for the subsequent formation of the desired acid. google.com The reaction conditions for Grignard reagent formation and subsequent carboxylation are crucial to minimize side reactions, such as the formation of 1,2-diphenylethane (B90400) through coupling of the benzyl Grignard reagent with the starting benzyl halide. mdma.ch

| Reactant 1 | Reactant 2 | Product | Reference |

| Benzyl Chloride | Magnesium, then CO2 | Phenylacetic Acid | mdma.ch |

| Substituted Benzyl Halide | Magnesium, then CO2 | Substituted Phenylacetic Acid | chegg.com |

| Aryl Grignard Reagent | Ketone | Tertiary Alcohol | google.com |

Hydrolytic Cleavage of Ester Precursors to Yield Arylacetic Acids

The hydrolysis of ester precursors is a common and effective final step in the synthesis of carboxylic acids, including arylacetic acids. orgoreview.comwikipedia.orglibretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orglibretexts.org To drive the equilibrium towards the carboxylic acid and alcohol products, a large excess of water is typically used. orgoreview.comcommonorganicchemistry.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orglibretexts.org The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce a carboxylate salt and an alcohol. libretexts.org Subsequent acidification of the reaction mixture yields the free carboxylic acid. This method is often preferred due to its irreversibility and generally high yields.

The choice of solvent for hydrolysis depends on the solubility of the ester. Common solvent systems include mixtures of water with alcohols like methanol (B129727) or ethanol, or ethers like tetrahydrofuran (B95107) (THF) or dioxane. commonorganicchemistry.com For example, whole-cell catalysis has been employed for the enantioselective hydrolysis of ketoprofen (B1673614) and naproxen (B1676952) ethyl esters to produce the corresponding (S)-2-arylpropionic acids. frontiersin.org

| Hydrolysis Type | Catalyst/Reagent | Key Features | Reference |

| Acidic Hydrolysis | Strong Acid (e.g., HCl, H2SO4) | Reversible reaction; requires excess water to drive to completion. | libretexts.orglibretexts.org |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Irreversible reaction; goes to completion. | wikipedia.orglibretexts.org |

Exploration of Novel Synthetic Routes for this compound

Modern synthetic organic chemistry has seen the development of powerful catalytic methods that offer new avenues for the synthesis of complex molecules like this compound. Among these, palladium-catalyzed cross-coupling reactions are particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Arylacetic Acid Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely used method for constructing biaryl systems and other carbon-carbon bonds. wikipedia.orglibretexts.org

This methodology can be adapted for the synthesis of arylacetic acids. For instance, a palladium(0)-catalyzed cross-coupling reaction between an arylboronic acid and an α-bromoacetic acid derivative can yield various functionalized arylacetic acid derivatives under mild conditions. rsc.orgresearchgate.net To synthesize this compound using this approach, one could envision a coupling between 3-bromo-4-ethylphenylboronic acid and a suitable α-haloacetic acid equivalent.

The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org

Variations of this approach include carbonylative Suzuki-Miyaura reactions, where carbon monoxide is incorporated to form a ketone linkage. nih.gov While not directly producing an acetic acid, this highlights the versatility of palladium catalysis. Furthermore, palladium-catalyzed α-arylation of aryl acetic acid derivatives with aryl halides has been developed, providing another route to diarylacetic acids. organic-chemistry.orgacs.org The scope of the Suzuki-Miyaura reaction has been expanded to include a wide range of substrates, including electron-rich and electron-poor aryl halides and various organoboron reagents. mdpi.comnih.govmdpi.com

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | Organoboron Compound | Organohalide | Palladium Complex | Biaryl or other C-C coupled product | wikipedia.orglibretexts.org |

| Arylacetic Acid Synthesis | Arylboronic Acid | α-Bromoacetic Acid Derivative | Palladium(0) | Arylacetic Acid Derivative | rsc.orgresearchgate.net |

| α-Arylation | Aryl Acetic Acid | Aryl Halide | Palladium Complex | Diaryl Acetic Acid | organic-chemistry.orgacs.org |

Development of Alternative C-C Bond Forming Methodologies

The synthesis of arylacetic acids, including this compound, traditionally relies on methods that can involve harsh reagents or multiple steps. Modern organic synthesis has driven the development of more efficient and versatile C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for constructing the aryl-acetic acid linkage.

One prominent method is the Suzuki coupling reaction, which involves the coupling of an arylboronic acid with an α-haloacetate derivative. For the synthesis of a compound like this compound, a plausible retrosynthetic analysis would involve the coupling of (3-bromo-4-ethylphenyl)boronic acid with a haloacetic acid ester, followed by hydrolysis. These reactions are known for their mild conditions and tolerance of a wide range of functional groups. rsc.org

Another relevant methodology is the Heck reaction, which could potentially form the acetic acid side chain by coupling 1-bromo-2-ethyl-4-iodobenzene (B1524123) with an acrylic acid derivative, followed by reduction and other functional group manipulations. Furthermore, direct C-H activation and carboxylation of the benzylic position of 3-bromo-4-ethyltoluene represents a cutting-edge approach, though it may present challenges in regioselectivity.

More recent advancements include photocatalyzed reactions that can generate radical intermediates for C-C bond formation under exceptionally mild conditions. unipv.it These methods often utilize visible light and a photocatalyst to activate a C-H bond or generate a carbon-centered radical from a suitable precursor, which can then be coupled with a carboxylation agent or a synthetic equivalent. unipv.it

Table 1: Comparison of Alternative C-C Bond Forming Methodologies for Arylacetic Acid Synthesis

| Methodology | Key Reactants | Catalyst/Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, α-haloacetate | Pd(0) catalyst, base | Mild conditions, high functional group tolerance | Availability of boronic acid precursor |

| Heck Reaction | Aryl halide, acrylate | Pd catalyst, base | Good for vinylation | Requires subsequent reduction steps |

| Direct C-H Carboxylation | Substituted Toluene | Transition metal catalyst, CO2 | Atom economical | Regioselectivity control |

| Photoredox Catalysis | Aryl precursor, radical acceptor | Photocatalyst, visible light | Very mild conditions, novel reactivity | Substrate scope can be limited |

Green Chemistry Approaches in the Synthesis of Halogenated Arylacetic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated arylacetic acids, this involves using safer solvents, reducing waste, and improving energy efficiency.

A key area of focus is the halogenation step itself. Traditional bromination often uses elemental bromine, which is hazardous. Greener alternatives include the use of N-bromosuccinimide (NBS) or employing catalytic systems that generate the electrophilic halogen in situ. iucr.org For instance, the oxidation of bromide salts with a benign oxidant like hydrogen peroxide in a less hazardous solvent like acetic acid can provide a more sustainable route to aryl bromides. researchgate.net This approach avoids the use of bulk bromine and often shows high regioselectivity. researchgate.net

Another green strategy involves the replacement of toxic and harmful reagents in other synthetic steps. For example, palladium-catalyzed carbonylation of benzyl alcohols or their derivatives offers a more sustainable alternative to traditional methods that use toxic cyanides to introduce the carboxylic acid moiety. rsc.org This process uses carbon monoxide, a C1 building block, and can be performed under halogen-free conditions, significantly improving the environmental profile of the synthesis. rsc.org

Solvent choice is also critical. The development of solvent-free reaction conditions or the use of water or other environmentally benign solvents is a primary goal in green chemistry. For example, some amide syntheses from carboxylic acids can be performed under solvent-free conditions, reducing volatile organic compound (VOC) emissions. semanticscholar.org

Reactivity and Transformation Chemistry of this compound

The chemical reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the substituted aromatic ring, and the bromine atom.

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amide Formation, Reduction)

The carboxylic acid group is readily transformed into a variety of other functional groups.

Esterification: The compound can be converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). orgsyn.org Alternatively, reaction with alkyl halides under basic conditions or with diazomethane (B1218177) can also yield esters. researchgate.net These esters are often valuable intermediates themselves.

Amide Formation: Amide synthesis is a crucial transformation. Direct reaction with an amine is generally inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) before the addition of the amine. libretexts.org Another approach is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. semanticscholar.org Recent methods focus on the in situ generation of activating agents, such as phosphonium (B103445) salts, to facilitate amide bond formation under milder conditions. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol, 2-(3-bromo-4-ethylphenyl)ethanol. This transformation requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Table 2: Selected Transformations of the Carboxylic Acid Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Esterification | R-OH, H⁺ catalyst | Ester (-COOR) |

| Amide Formation | R-NH₂, coupling agent (e.g., DCC) | Amide (-CONHR) |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl Halide (-COCl) |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol (-CH₂OH) |

Electrophilic Aromatic Substitution Reactions on the Ethylphenyl Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS). byjus.com The regiochemical outcome of such reactions is determined by the directing effects of the three substituents already present: the bromine atom, the ethyl group, and the acetic acid side chain.

Ethyl group (-CH₂CH₃): This is an alkyl group, which is an activating, ortho-, para- director.

Bromine atom (-Br): This is a halogen, which is deactivating but an ortho-, para- director.

Acetic acid group (-CH₂COOH): This is weakly deactivating and considered an ortho-, para- director, though its influence is less pronounced than strong activators.

The positions on the ring are C1 (with -CH₂COOH), C2, C3 (-Br), C4 (-Et), C5, and C6. The available positions for substitution are C2, C5, and C6. The ethyl group at C4 directs to C3 (blocked by Br) and C5. The bromine atom at C3 directs to C2 and C5. The acetic acid group at C1 directs to C2 and C6.

Considering these effects, the most likely positions for electrophilic attack are C2 and C5, as they are activated or directed by multiple groups. Steric hindrance from the adjacent substituents will also play a role in determining the final product ratio. Common EAS reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and further halogenation (e.g., Br₂/FeBr₃). byjus.comyoutube.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is generally unreactive toward traditional nucleophilic aromatic substitution (SₙAr) because the ring lacks strong electron-withdrawing groups positioned ortho or para to the halogen. nih.gov

However, the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. This allows for the substitution of the bromine with a wide variety of nucleophiles, enabling the synthesis of a diverse range of derivatives. Examples include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne using palladium and copper catalysts to form a C-C triple bond.

Cyanation: Introduction of a nitrile group (-CN) using a cyanide source and a transition metal catalyst.

These reactions dramatically increase the synthetic utility of this compound, allowing for its elaboration into more complex molecules.

Oxidation Reactions of the Ethyl Substituent

The ethyl group attached to the aromatic ring is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the ring). libretexts.org Treatment with strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the entire alkyl side chain to a carboxylic acid group. libretexts.orgmsu.edu

In the case of this compound, this reaction would yield 2-bromo-5-(carboxymethyl)terephthalic acid. The reaction proceeds because the benzylic position has C-H bonds that are activated by the adjacent aromatic ring. vaia.comaskfilo.com Milder oxidation conditions could potentially lead to the formation of a ketone (acetophenone derivative) or a secondary alcohol at the benzylic position, but complete oxidation to the carboxylic acid is common with strong reagents. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation of 2 3 Bromo 4 Ethylphenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-bromo-4-ethylphenyl)acetic acid is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely show a complex splitting pattern due to the three non-equivalent protons on the substituted benzene (B151609) ring. The proton ortho to the bromine atom would appear as a singlet or a narrowly split doublet, while the other two aromatic protons would likely present as doublets with coupling constants typical for ortho and meta relationships. The ethyl group would give rise to a quartet for the methylene protons and a triplet for the methyl protons, a result of spin-spin coupling with each other. The methylene protons of the acetic acid moiety would appear as a singlet, and the acidic proton of the carboxylic acid group would be observed as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for each of the carbon atoms in the structure due to the lack of molecular symmetry. The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbon atom attached to the bromine atom showing a characteristic chemical shift. The carbons of the ethyl group and the methylene carbon of the acetic acid side chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 175.0 - 178.0 |

| Methylene (-CH₂COOH) | 3.6 - 3.8 (s, 2H) | 40.0 - 45.0 |

| Aromatic C-H (ortho to -CH₂COOH) | 7.2 - 7.4 (d) | 130.0 - 135.0 |

| Aromatic C-H (ortho to -Br) | 7.4 - 7.6 (s) | 132.0 - 137.0 |

| Aromatic C-H (meta to -Br) | 7.0 - 7.2 (d) | 128.0 - 132.0 |

| Aromatic C-Br | - | 120.0 - 125.0 |

| Aromatic C-CH₂CH₃ | - | 140.0 - 145.0 |

| Aromatic C-CH₂COOH | - | 135.0 - 140.0 |

| Ethyl Methylene (-CH₂CH₃) | 2.6 - 2.8 (q, 2H) | 25.0 - 30.0 |

| Ethyl Methyl (-CH₂CH₃) | 1.1 - 1.3 (t, 3H) | 15.0 - 20.0 |

Predicted values are based on analogous compounds and standard chemical shift ranges. s = singlet, d = doublet, t = triplet, q = quartet.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique fingerprint of the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. A strong, sharp absorption peak corresponding to the C=O stretching vibration of the carbonyl group should be observed around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid would likely appear in the 1200-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would give rise to a series of absorptions in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "breathing" mode, are often strong in the Raman spectrum. The C=O stretch of the carboxylic acid will also be Raman active. The C-H stretching vibrations of the ethyl group and the methylene bridge will also be observable.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | 1700-1725 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |

| C-O Stretch / O-H Bend | 1200-1400 | 1200-1400 |

| C-Br Stretch | < 700 | < 700 |

Predicted values are based on characteristic group frequencies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. It provides unequivocal confirmation of the molecular formula. The molecular formula of this compound is C₁₀H₁₁BrO₂. The theoretical exact mass can be calculated with high precision, and the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. A common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da). Another characteristic fragmentation is the benzylic cleavage to form a stable tropylium-like ion. The fragmentation pattern would be expected to show a prominent peak corresponding to the loss of the acetic acid side chain, resulting in a 3-bromo-4-ethylphenylmethyl cation.

Table 3: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Theoretical Exact Mass [M]⁺ | 241.9942 (for ⁷⁹Br), 243.9922 (for ⁸¹Br) |

| Key Fragmentation Ions (m/z) | [M-COOH]⁺, [M-CH₂COOH]⁺, fragments corresponding to the substituted benzene ring |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. While no crystal structure for this compound is publicly available, data from the closely related compound, 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid, offers significant insights into the expected solid-state conformation and intermolecular interactions.

Based on this analogous structure, it is highly probable that this compound crystallizes in a centrosymmetric space group. The molecules are expected to form dimers in the solid state through strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This O-H···O hydrogen bonding is a characteristic feature of carboxylic acids in the solid state and leads to the formation of a cyclic dimer motif. The dihedral angle between the plane of the benzene ring and the carboxylic acid group will be a key conformational parameter. In related structures, this angle is often significant, indicating a non-coplanar arrangement. The bond lengths and angles within the molecule are expected to be within the normal ranges for similar organic compounds.

Table 4: Expected Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interaction | O-H···O hydrogen bonding forming centrosymmetric dimers |

| Molecular Conformation | Non-coplanar arrangement between the phenyl ring and the carboxylic acid group |

Computational Chemistry and Molecular Modeling of 2 3 Bromo 4 Ethylphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By applying DFT, a comprehensive profile of 2-(3-Bromo-4-ethylphenyl)acetic acid can be generated.

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, a key conformational feature is the torsion angle defined by the plane of the phenyl ring and the carboxylic acid group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to perform this optimization. nih.govresearchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound This table presents hypothetical yet chemically reasonable values based on DFT studies of similar halogenated phenylacetic acids. niscpr.res.inmdpi.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O(H) | ~1.35 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Angle | O=C-O | ~124° |

| Bond Angle | Caryl-Cα-C(OOH) | ~112° |

| Dihedral Angle | Caryl-Caryl-Cα-C(OOH) | ~75-85° |

Once the geometry is optimized, DFT calculations can elucidate the electronic properties of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The HOMO, representing the ability to donate an electron, is expected to be localized primarily on the electron-rich phenyl ring. The LUMO, indicating the ability to accept an electron, would likely be distributed over the carboxylic acid group and the C-Br bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. DFT calculations provide quantitative values for these orbital energies.

Table 2: Predicted Electronic Properties of this compound Values are hypothetical, based on typical results from DFT (B3LYP/6-311++G(d,p)) calculations for similar aromatic carboxylic acids. nih.gov

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.0 | Electron-donating ability |

| LUMO Energy | -1.0 to -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 | Chemical reactivity and stability |

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov This allows for a detailed assignment of experimental spectra. For this compound, characteristic vibrational modes can be predicted, aiding in its structural confirmation. researchgate.netresearchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), providing another layer of structural verification by comparing computed values to experimental data.

Table 3: Predicted Key Vibrational Frequencies for this compound Frequencies are hypothetical and based on DFT calculations and experimental data for phenylacetic acid and its derivatives. researchgate.netnih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3000-3400 (broad) | Strong (IR) |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050-3100 | Medium (IR), Strong (Raman) |

| C-H Stretch (Aliphatic) | Ethyl & Acetic Acid CH2 | ~2850-3000 | Medium (IR, Raman) |

| C=O Stretch | Carboxylic Acid | ~1710-1740 | Very Strong (IR) |

| C-O Stretch | Carboxylic Acid | ~1250-1300 | Strong (IR) |

| C-Br Stretch | Bromo-substituent | ~550-650 | Medium-Strong (IR) |

DFT provides the electron density data needed to calculate various reactivity descriptors. The Fukui function, for instance, is a powerful tool for identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com

f+(r): Predicts sites for nucleophilic attack (where an electron is accepted). For this molecule, the carbon atom of the carboxyl group and the carbon atom bonded to the bromine are expected to be primary sites.

f-(r): Predicts sites for electrophilic attack (where an electron is donated). These sites would be concentrated on the oxygen atoms of the carboxyl group and across the π-system of the phenyl ring.

These descriptors, along with local softness and electrophilicity indices, provide a quantitative picture of the molecule's reactivity landscape, which is invaluable for predicting its chemical behavior. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation in a solvent like water would reveal:

Conformational Landscapes: The simulation would explore the different rotational conformations (rotamers) around the single bonds, particularly the bond connecting the phenyl ring to the acetic acid moiety, and determine their relative populations at a given temperature.

Solvent Interactions: It would explicitly model the interactions between the solute and solvent molecules. This is especially important for the carboxylic acid group, which can form hydrogen bonds with water molecules, influencing its solubility and acidity. The simulation can quantify these interactions by calculating radial distribution functions. aip.orgmdpi.com

Molecular Docking Studies for Predictive Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jspae.comresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. jspae.com

Given the structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active phenylacetic acids, potential protein targets could include enzymes like Cyclooxygenase (COX) or Aldose Reductase (AR). researchgate.netmdpi.com

A molecular docking study would involve:

Preparation: Obtaining the 3D crystal structure of the target protein (e.g., COX-2 or AR) from a database like the Protein Data Bank (PDB).

Docking Simulation: Placing the optimized 3D structure of this compound into the active site of the enzyme using a docking algorithm.

Scoring and Analysis: The program calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol). The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues in the active site. nih.govplos.org

Table 4: Hypothetical Molecular Docking Results for this compound This table illustrates the type of data generated from a docking study against potential enzyme targets. Scores and residues are for illustrative purposes. jspae.comnih.gov

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.0 to -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic, Halogen Bond |

| Aldose Reductase (AR) | -6.5 to -8.0 | Tyr48, His110, Trp111 | Hydrogen Bond, π-π Stacking |

These docking studies can predict whether the compound is likely to be an inhibitor of the target enzyme and provide a rationale for its activity at the molecular level, guiding further experimental validation. jspae.comresearchgate.net

Quantitative Prediction of Protein-Ligand Binding Affinities

A primary goal in drug discovery and molecular biology is the accurate prediction of the binding affinity between a small molecule (ligand), such as this compound, and a protein target. This affinity, often quantified by the Gibbs free energy of binding (ΔG), dictates the ligand's potential efficacy. Computational methods provide a means to estimate this value, triaging compounds before costly synthesis and experimental testing.

Common approaches include molecular docking and free-energy calculations. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and uses scoring functions to produce an estimate of binding strength. For more rigorous and accurate predictions, methods based on molecular dynamics (MD) simulations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or alchemical free energy calculations, are employed. These techniques model the dynamic nature of the molecules and the solvent effects to compute binding free energies.

Research in this area would involve docking this compound into the active site of a relevant biological target. The resulting binding energy scores would then be refined using MD simulations to provide a more quantitative prediction. The table below illustrates the type of data that would be generated from such a computational study, comparing the predicted binding affinities of the title compound and its analogues against a hypothetical protein kinase target.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Kᵢ, nM) |

|---|---|---|---|

| This compound | -8.5 | -10.2 ± 0.8 | 35.5 |

| 2-(4-ethylphenyl)acetic acid | -7.9 | -9.1 ± 0.6 | 110.2 |

| 2-(3-Bromo-4-methylphenyl)acetic acid | -8.2 | -9.8 ± 0.7 | 50.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected output of a quantitative binding affinity prediction study.

Identification of Key Intermolecular Interaction Sites and Residues

Beyond simply predicting if a molecule binds, computational models reveal how it binds. Analyzing the docked pose and the trajectories from MD simulations allows for the detailed identification of intermolecular interactions that stabilize the protein-ligand complex. These interactions include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and, importantly for this molecule, halogen bonds.

For this compound, key interactions would be anticipated:

Carboxylic Acid Group: This moiety is a prime candidate for forming strong hydrogen bonds and salt bridges with polar or charged residues in the active site, such as Arginine, Lysine, or Histidine.

Phenyl Ring: The aromatic ring can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, and hydrophobic interactions with nonpolar residues.

Ethyl Group: This substituent contributes to hydrophobic interactions, potentially fitting into a greasy pocket within the binding site.

Bromo Group: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. This specific interaction can significantly enhance binding affinity and selectivity.

A detailed analysis would map these interactions to specific amino acid residues, providing a blueprint for optimizing the ligand structure.

| Ligand Moiety | Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| Carboxylate (-COO⁻) | Hydrogen Bond / Salt Bridge | Arg120, Lys122 |

| Phenyl Ring | π-π Stacking | Tyr355, Phe381 |

| Ethyl Group (-CH₂CH₃) | Hydrophobic | Leu352, Val523, Ile527 |

| Bromo Atom (-Br) | Halogen Bond | Backbone Carbonyl of Gly526 |

Note: The data presented in this table is hypothetical and for illustrative purposes to show the types of key interactions and residues that would be identified in a molecular modeling study.

Advanced Quantum Chemical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which in turn governs its geometry, reactivity, and spectroscopic properties. Analyses such as Natural Bond Orbital (NBO), Non-Linear Optical (NLO) properties, Electron Localization Function (ELF), and Localized Orbital Locator (LOL) offer granular details about the electronic environment of this compound.

Natural Bond Orbital (NBO) Analysis NBO analysis translates the complex quantum mechanical wavefunction into a more intuitive chemical picture of atomic charges, lone pairs, and bond orbitals. It is particularly useful for studying charge distribution and delocalization effects, such as hyperconjugation. For this compound, NBO calculations would quantify the electron-withdrawing effect of the bromine atom and the carboxylic acid group on the phenyl ring.

Non-Linear Optical (NLO) Properties The study of NLO properties investigates how a molecule's electronic structure responds to an external electric field, which is crucial for applications in optoelectronics. Key parameters include the molecular dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). Molecules with significant charge transfer and extended π-systems often exhibit high NLO responses. Quantum chemical calculations can predict these properties, assessing the potential of a compound as an NLO material.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) ELF and LOL are topological analyses that provide a visual map of electron localization in a molecule. These maps clearly distinguish regions of covalent bonds, lone pairs, and atomic cores. For the title compound, ELF/LOL analysis would visualize the high electron density associated with the C=O and O-H bonds of the acid group, the lone pairs on the oxygen and bromine atoms, and the delocalized π-system of the aromatic ring.

The following table summarizes the kind of results that would be obtained from an advanced quantum chemical analysis of this compound.

| Parameter | Calculated Value | Description |

|---|---|---|

| NBO Charge on Br | -0.05 e | Indicates the partial charge on the bromine atom. |

| NBO Charge on Acidic H | +0.52 e | Shows the highly positive charge, indicating acidity. |

| Dipole Moment (μ) | 2.8 Debye | Measures the overall polarity of the molecule. |

| Mean Polarizability (α) | 185 a.u. | Represents the molecule's ability to be polarized by an electric field. |

| First Hyperpolarizability (β₀) | 7.5 x 10⁻³⁰ esu | Quantifies the second-order NLO response. |

Note: The data in this table is hypothetical, based on typical values for similar organic molecules, and serves to illustrate the output of quantum chemical computations.

Applications in Organic Synthesis As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 2-(3-Bromo-4-ethylphenyl)acetic acid makes it a valuable precursor in the construction of elaborate organic molecules. Phenylacetic acid and its derivatives are well-established building blocks in organic synthesis. patsnap.commdpi.com The presence of the bromine atom on the phenyl ring is particularly significant, as it provides a reactive site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic chemistry for creating complex molecular architectures by forming new carbon-carbon bonds.

For example, analogous compounds like 4-bromophenylacetic acid are used to introduce the bromophenyl moiety into larger structures and can be used to synthesize compounds like 3-(4-bromo-benzylidene)-3H-isobenzofuran-1-one. guidechem.com Similarly, 3-bromophenylacetic acid serves as a starting material for the preparation of other organic compounds, such as 3-bromophenylacetaldehyde. lookchem.com The carboxylic acid group in these molecules can be converted into a variety of other functional groups, including esters, amides, and alcohols, further expanding their synthetic potential. This versatility allows chemists to strategically incorporate the 3-bromo-4-ethylphenyl unit into a larger target molecule, which may possess specific biological or material properties.

Role in Pharmaceutical and Agrochemical Ingredient Development

Substituted phenylacetic acids are crucial intermediates in the development of active ingredients for the pharmaceutical and agrochemical industries. guidechem.comchemimpex.comgoogle.com The bromo-substituted variants, in particular, are frequently employed in the synthesis of therapeutic agents and pesticides. google.com While direct synthesis examples for this compound are not extensively detailed in public literature, its structural analogs are widely cited. For instance, α-bromo-phenylacetic acids are known intermediates in the synthesis of semi-synthetic penicillins and anti-ulcer thiazolium salts. google.com 3-Bromophenylacetic acid is utilized as an intermediate for various pharmaceutical compounds and acts as an inhibitor for enzymes involved in penicillin biosynthesis. lookchem.com

The general class of bromophenylacetic acids is recognized for its role in developing anti-inflammatory drugs. chemimpex.com The synthesis pathway for many active pharmaceutical ingredients (APIs) involves the core structure of a substituted phenylacetic acid. For example, phenylacetic acid itself is a building block for widely used drugs like penicillin G and diclofenac. mdpi.comwikipedia.orgsciencemadness.org The utility of this compound in this context lies in its ability to be a fragment or precursor to a larger, more complex API. The ethyl and bromo substituents can be crucial for modulating the biological activity, solubility, and metabolic stability of the final drug product. Similarly, in the agrochemical sector, these intermediates are used to create novel herbicides and pesticides. chemimpex.com

Intermediate in Natural Product Synthesis (e.g., Combretastatin A-4 Analogues)

One of the significant applications of bromo-substituted phenylacetic acids is in the synthesis of natural products and their analogues, which often serve as lead compounds in drug discovery. A prominent example is the synthesis of analogues of Combretastatin A-4, a potent natural product known for its ability to inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer therapies.

A structurally very similar compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, has been successfully employed in the synthesis of Combretastatin A-4. nih.gov This intermediate is used to construct one of the two aromatic rings present in the combretastatin structure. The bromo-phenylacetic acid derivative provides the necessary framework, which can then be elaborated through various chemical reactions, such as Perkin condensation/decarboxylation sequences, to build the final complex molecule. nih.gov Given the close structural similarity between the methoxy and ethyl groups, this compound is a highly relevant and logical intermediate for the synthesis of novel Combretastatin A-4 analogues, potentially offering modified potency, solubility, or metabolic profiles.

| Intermediate | Natural Product Target | Therapeutic Area |

|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | Combretastatin A-4 | Anticancer (Antimitotic) |

| This compound | Combretastatin A-4 Analogues | Anticancer (Antimitotic) |

Utility in Material Science for Advanced Polymer and Functional Material Synthesis

Beyond life sciences, phenylacetic acid derivatives also find applications in material science. They can be used as building blocks for specialty chemicals and polymers, contributing to the development of advanced materials with tailored properties. chemimpex.com For instance, certain phenylacetic acid derivatives serve as plastic auxiliary agents, which can be incorporated into polymers to modify and enhance their characteristics, such as durability and processing. nbinno.com They are also used as coating auxiliary agents to create more robust and high-performance surface treatments. nbinno.com

The reactivity of the carboxylic acid and the potential for the bromine atom to participate in polymerization or grafting reactions make this compound a candidate for creating functional materials. The aromatic core can impart thermal stability and rigidity, while the functional groups offer sites for further chemical modification. While specific applications of this compound in this field are not widely documented, the general utility of related compounds like 2-(4-Bromophenyl)acetic acid as a building block for specialty polymers suggests its potential in this innovative area. chemimpex.com

| Compound Class | Application in Material Science | Function |

|---|---|---|

| Phenylacetic Acid Derivatives | Plastic Auxiliary Agent | Modify and improve polymer characteristics (e.g., durability) nbinno.com |

| Phenylacetic Acid Derivatives | Coating Auxiliary Agent | Develop robust and high-performance surface treatments nbinno.com |

| 2-(4-Bromophenyl)acetic acid | Specialty Chemicals and Polymers | Serve as a key building block due to stability and reactivity chemimpex.com |

Investigation of Biological Activities: in Vitro and Mechanistic Studies

Enzyme Inhibition Studies and Mechanism of Action

Direct studies identifying and characterizing the inhibitory effects of 2-(3-Bromo-4-ethylphenyl)acetic acid on key enzymes such as acetylcholinesterase, alkaline phosphatase, amidases, and phosphodiesterases are not presently found in the reviewed literature. Consequently, a detailed analysis of its ligand-protein interaction mechanisms, including whether it acts as a competitive inhibitor, is not possible at this time.

Research on other brominated compounds has indicated potential for enzyme inhibition. For instance, various bromophenol derivatives have been explored for their biological activities. However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to the specific structure-activity relationships that govern molecular interactions.

Antimicrobial Activity Evaluation

Specific assessments of the efficacy of this compound against clinically relevant bacterial and fungal strains have not been detailed in the accessible research.

Efficacy Assessment Against Clinically Relevant Bacterial Strains

There is no specific data available from the reviewed sources regarding the antibacterial activity of this compound against Gram-positive bacteria, Staphylococcus aureus, or extensively drug-resistant (XDR) S. typhi. While studies on compounds with similar structural motifs, such as N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, have shown antibacterial potential against XDR S. typhi, this activity is specific to those molecules and cannot be attributed to this compound without direct experimental evidence.

Antifungal Activity Assessment

Similarly, there is a lack of specific research evaluating the antifungal activity of this compound against pathogens such as Candida albicans. The antifungal properties of other brominated molecules, like brominated furanones, have been reported, but these findings are not directly applicable to the subject compound of this article.

Cellular Effects and Mechanistic Pathways (In Vitro Investigations)

In vitro investigations into the cellular effects and mechanistic pathways of this compound are not described in the available scientific literature. Therefore, a discussion of its impact on cellular processes and signaling pathways cannot be provided at this time.

Antiproliferative Effects on Select Cancer Cell Lines

The antiproliferative potential of brominated organic compounds has been demonstrated across various cancer cell lines. For instance, a novel bromophenol derivative, BOS-102, has shown inhibitory effects on the proliferation of several cancer cell lines, including human lung cancer (A549), human hepatoma (HepG2), human primary glioblastoma (U87 MG), and human pancreatic cancer (PANC-1) cells. The half-maximal inhibitory concentration (IC50) for A549 cells was determined to be 4.29 ± 0.79 µM.

Similarly, studies on brominated plastoquinone (B1678516) analogs have indicated significant antiproliferative activity against leukemia and breast cancer models. nih.gov Specifically, one analog, BrPQ5, was particularly effective against the SR leukemia cell line with a growth inhibition of 97.94%. nih.gov Other analogs showed potent activity against K-562 and CCRF-CEM leukemia cell lines, as well as the T-47D breast cancer cell line. nih.gov Phenylacetamide derivatives have also demonstrated dose-dependent antiproliferative effects on MCF7, MDA-MB468, and PC12 cell lines. tbzmed.ac.ir One particular derivative, 3d, exhibited a significant reduction in cell viability, with IC50 values of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells, and 0.7±0.4 μM against MCF-7 cells. tbzmed.ac.ir

Table 1: Antiproliferative Activity of Related Brominated and Phenylacetic Acid Compounds

| Compound Class | Specific Compound/Analog | Cancer Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|---|

| Bromophenol Derivative | BOS-102 | A549 (Lung) | - | 4.29 ± 0.79 |

| HepG2 (Hepatoma) | - | 13.87 ± 1.40 | ||

| U87 MG (Glioblastoma) | - | 23.98 ± 8.80 | ||

| PANC-1 (Pancreatic) | - | 12.48 ± 1.66 | ||

| Brominated Plastoquinone Analog | BrPQ5 | SR (Leukemia) | 97.94 | - |

| BrPQ2 | K-562 (Leukemia) | 83.46 | - | |

| CCRF-CEM (Leukemia) | 97.97 | - | ||

| T-47D (Breast) | 95.53 | - | ||

| Phenylacetamide Derivative | 3d | MDA-MB-468 (Breast) | - | 0.6±0.08 |

| PC-12 (Pheochromocytoma) | - | 0.6±0.08 | ||

| MCF-7 (Breast) | - | 0.7±0.4 |

Impact on Fundamental Cellular Processes (e.g., Microtubule Dynamics, Cell Cycle Progression)

The antiproliferative effects of these compounds are often linked to their ability to interfere with fundamental cellular processes such as cell cycle progression. The bromophenol derivative BOS-102 was found to induce G0/G1 cell cycle arrest in A549 lung cancer cells in a dose-dependent manner. mdpi.com Treatment with this compound led to a significant increase in the proportion of cells in the G0/G1 phase, rising from 46.06% in untreated cells to 74.37% in cells treated with 10 µM of BOS-102. mdpi.com This cell cycle arrest was associated with the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com

Similarly, brominated plastoquinone analogs have been shown to cause cell cycle arrest in MCF-7 breast cancer cells. nih.gov Bromoalkyl phenytoin (B1677684) derivatives have also been reported to cause cell-cycle disturbances in leukemia cells. nih.gov Furthermore, a phenylacetamide resveratrol (B1683913) derivative was found to induce cell cycle arrest at the G1 phase in both MCF7 and MDA-MB231 breast cancer cell lines. mdpi.com Another study on a novel phenoxyacetamide derivative demonstrated that it caused cell growth arrest at the G0/G1 and S phases in HepG2 liver cancer cells. mdpi.com

Table 2: Effects of Related Compounds on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Key Proteins Modulated |

|---|---|---|---|

| BOS-102 (Bromophenol Derivative) | A549 (Lung) | G0/G1 arrest | Cyclin D1, CDK4 |

| Brominated Plastoquinone Analogs | MCF-7 (Breast) | Cell cycle arrest | Not specified |

| Bromoalkyl Phenytoin Derivatives | Leukemia cells | Cell cycle disturbance | Not specified |

| Phenylacetamide Resveratrol Derivative | MCF7, MDA-MB231 (Breast) | G1 arrest | Not specified |

| Phenoxyacetamide Derivative | HepG2 (Liver) | G0/G1 and S phase arrest | Not specified |

Modulation of Intracellular Signaling Pathways and Inflammatory Responses

The biological activities of brominated and phenylacetic acid derivatives extend to the modulation of key intracellular signaling pathways, many of which are implicated in both cancer and inflammation. The bromophenol derivative BOS-102 has been shown to induce the generation of reactive oxygen species (ROS), which in turn mediates the PI3K/Akt and MAPK signaling pathways in A549 cells. mdpi.com

In the context of inflammation, brominated indoles isolated from a marine mollusc have demonstrated significant anti-inflammatory activity. mdpi.com These compounds were found to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNFα) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.com The underlying mechanism for this anti-inflammatory effect appears to be the inhibition of NFκB translocation. mdpi.com For example, 6-bromoindole (B116670) and 6-bromoisatin (B21408) reduced NFκB translocation by 60.7% and 63.7%, respectively. mdpi.com

Furthermore, certain phenoxyacetic acid derivatives have been identified as selective COX-2 inhibitors, a key enzyme in the inflammatory pathway. mdpi.com These compounds effectively reduced levels of TNF-α and PGE-2. mdpi.com Phenylacetamide resveratrol derivatives have also been shown to inhibit NO and ROS synthesis and PGE2 secretion in LPS-activated U937 human monocytic cells. mdpi.com

Table 3: Modulation of Signaling Pathways and Inflammatory Mediators

| Compound Class | Specific Compound/Analog | Cell Line/Model | Pathway/Mediator Modulated | Effect |

|---|---|---|---|---|

| Bromophenol Derivative | BOS-102 | A549 (Lung) | PI3K/Akt, MAPK | Modulation via ROS |

| Brominated Indoles | 6-bromoindole, 6-bromoisatin | RAW264.7 (Macrophage) | NFκB, NO, PGE2, TNFα | Inhibition |

| Phenoxyacetic Acid Derivatives | - | In vivo | COX-2, TNF-α, PGE-2 | Inhibition |

| Phenylacetamide Resveratrol Derivatives | Derivative 2 | U937 (Monocytic) | NO, ROS, PGE2 | Inhibition |

Future Research Directions

Development of More Efficient, Selective, and Sustainable Synthetic Strategies for 2-(3-Bromo-4-ethylphenyl)acetic Acid and Its Analogues

The advancement of research into this compound and its analogues is contingent upon the development of robust and efficient synthetic methodologies. Current synthetic routes, while effective, may present challenges in terms of yield, selectivity, and environmental impact. Future research should prioritize the development of novel synthetic strategies that are not only high-yielding and cost-effective but also adhere to the principles of green chemistry.

One promising avenue is the exploration of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which could offer a versatile and efficient means of introducing a variety of substituents onto the phenyl ring. inventivapharma.com For instance, a Suzuki coupling approach could be employed to synthesize a range of analogues by coupling different boronic acids with a suitable bromo-ethylphenyl precursor. The development of more sustainable catalytic systems, such as those utilizing earth-abundant metals or employing milder reaction conditions, would be a significant step forward.

Furthermore, the application of flow chemistry techniques could provide a safer, more scalable, and highly reproducible method for the synthesis of these compounds. Flow reactors can offer precise control over reaction parameters, leading to improved yields and purity while minimizing waste. Research into the optimization of reaction conditions within a flow-based system for the synthesis of this compound would be a valuable contribution.

Below is a hypothetical comparison of a traditional batch synthesis with a potential flow chemistry approach:

| Parameter | Traditional Batch Synthesis | Proposed Flow Chemistry Synthesis |

| Reaction Time | Several hours to days | Minutes to hours |

| Yield | Moderate to good | Potentially higher and more consistent |

| Scalability | Limited | Readily scalable |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Waste Generation | Higher | Reduced solvent and reagent waste |

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance and Target Specificity

To guide the rational design of more potent and selective analogues of this compound, comprehensive structure-activity relationship (SAR) studies are essential. These studies systematically modify the chemical structure of the lead compound and evaluate the impact of these changes on its biological activity.

Future SAR studies should focus on several key structural modifications. The bromine and ethyl groups on the phenyl ring are prime candidates for substitution. Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with hydrogen-bond donating or accepting groups could significantly influence the compound's binding affinity and selectivity for its biological target. Similarly, varying the length and branching of the ethyl group could probe the steric and hydrophobic requirements of the binding pocket.

The acetic acid side chain also offers opportunities for modification. Esterification, amidation, or replacement of the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid) could modulate the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical SAR study could generate a data table similar to the one below, illustrating the impact of substitutions on a hypothetical biological target:

| Compound | R1 (at position 3) | R2 (at position 4) | R3 (side chain) | Biological Activity (IC50, µM) |

| 1 (Lead) | Br | CH2CH3 | COOH | 5.2 |

| 2 | Cl | CH2CH3 | COOH | 7.8 |

| 3 | F | CH2CH3 | COOH | 4.5 |

| 4 | Br | CH3 | COOH | 10.1 |

| 5 | Br | CH2CH3 | COOCH3 | 15.6 |

| 6 | Br | CH2CH3 | CONH2 | 8.9 |

Integration of High-Throughput Screening and Computational Design in the Discovery of Novel Derivatives

To accelerate the discovery of novel and potent derivatives of this compound, the integration of high-throughput screening (HTS) and computational design methodologies is crucial. HTS allows for the rapid screening of large libraries of compounds against a specific biological target, quickly identifying promising "hit" compounds. nih.gov

Phenotypic HTS, which assesses the effect of compounds on whole cells or organisms, can be particularly valuable in the early stages of drug discovery when the precise molecular target may not be known. nih.gov This approach can identify compounds that produce a desired physiological effect, which can then be further optimized through medicinal chemistry efforts.

Computational design, including techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking, can significantly streamline the drug discovery process. mdpi.comnih.gov QSAR models can be developed based on the data from initial SAR studies to predict the biological activity of virtual compounds, allowing for the in silico screening of vast chemical libraries. Molecular docking simulations can provide insights into the binding mode of this compound and its analogues with their target protein, guiding the design of new derivatives with improved binding affinity and selectivity. rsc.org

The synergy between HTS and computational design can be summarized as follows:

| Stage | High-Throughput Screening (HTS) | Computational Design |

| Hit Identification | Rapidly screens large compound libraries to find initial hits. | Virtually screens large databases to prioritize compounds for experimental testing. |

| Lead Optimization | Provides experimental data for SAR studies. | Builds predictive QSAR models and uses molecular docking to guide the design of more potent analogues. |

| ADME/Tox Prediction | Can be adapted for early-stage toxicity screening. | Predicts pharmacokinetic and toxicological properties of virtual compounds. nih.gov |

Exploration of Unconventional Applications and Interdisciplinary Research Opportunities for Substituted Phenylacetic Acids

Beyond the traditional focus on pharmaceutical applications, future research should explore the potential of this compound and its derivatives in unconventional and interdisciplinary fields. The unique chemical structure of substituted phenylacetic acids suggests they may possess interesting properties relevant to materials science, agrochemicals, and chemical biology.

In materials science, these compounds could serve as building blocks for the synthesis of novel polymers, liquid crystals, or functional materials. The presence of the bromine atom provides a handle for further chemical modification, allowing for the incorporation of these molecules into larger macromolecular structures.

In the field of agrochemicals, substituted phenylacetic acids have been investigated for their potential as herbicides and pesticides. Phenylacetic acid itself is a known plant auxin, and its derivatives could be explored for their ability to modulate plant growth or to act as selective pest control agents. wikipedia.org

Furthermore, interdisciplinary research collaborations could uncover entirely new applications. For example, the interaction of these compounds with biological systems could be harnessed for the development of new biosensors or molecular probes. The antibacterial properties of some phenylacetic acid derivatives also warrant further investigation for potential applications in combating antibiotic resistance. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.